2,4-Dichlorobenzoyl Cyanide

描述

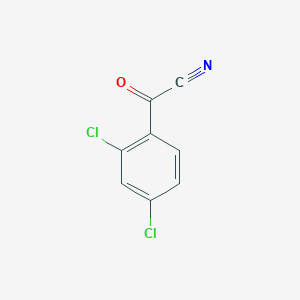

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJCNUBDKYFMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431458 | |

| Record name | 2,4-Dichlorobenzoyl Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-43-6 | |

| Record name | 2,4-Dichlorobenzoyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzoyl Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichlorobenzoyl Cyanide

Catalytic Cyanation Reactions for 2,4-Dichlorobenzoyl Cyanide Formation

Catalytic approaches to the cyanation of 2,4-dichlorobenzoyl chloride offer significant advantages over classical stoichiometric methods, including milder reaction conditions, improved yields, and reduced waste generation. These methods can be broadly categorized into transition metal catalysis, phase-transfer catalysis, organocatalysis, and catalyst-free systems.

Transition Metal Catalysis in Cyanation (e.g., Cu(I), Cu(II) complexes)

Transition metal catalysts, particularly copper complexes, have been pivotal in the cyanation of aryl and acyl chlorides.

Copper(I) Cyanide (CuCN): This is a commonly used reagent for the cyanation of acyl chlorides. acs.org However, the reaction often requires high temperatures when conducted without a catalyst. acs.org The low solubility of CuCN can also limit the reaction rate. acs.orgacs.org To enhance the reaction, a stoichiometric amount of potassium iodide can be used in conjunction with CuCN, allowing for lower reaction temperatures. acs.org In some processes, 2,3-dichlorobenzoyl chloride is reacted with cuprous cyanide, sometimes with potassium iodide, in an organic solvent like xylene. google.com

Copper(II) Bromide (CuBr2): In high-throughput screening experiments for the cyanation of a related compound, 2,3-dichlorobenzoyl chloride, CuBr2 was identified as a novel catalyst. acs.orgacs.org This discovery arose from considering the potential oxidation of Cu(I) during the reaction. acs.orgacs.org

Palladium Catalysis: Palladium-catalyzed cyanation of aryl halides is a well-established method for preparing aryl nitriles. researchgate.net Various cyanide sources, including NaCN, KCN, Zn(CN)2, and CuCN, have been employed in these transformations. researchgate.net

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the cyanation process.

Phase-Transfer Catalysis in Cyanation (e.g., TBABr, CTAB)

Phase-transfer catalysis (PTC) facilitates the reaction between reactants in different phases (e.g., a solid cyanide salt and an organic solution of the acyl chloride). This methodology is particularly effective in the synthesis of acyl cyanides.

Tetrabutylammonium (B224687) Bromide (TBABr): TBABr has been shown to be an effective phase-transfer catalyst for the cyanation of dichlorobenzoyl chlorides in the absence of a polar co-solvent like acetonitrile (B52724). acs.orgacs.orgresearchgate.net However, its use can lead to inconsistent reaction profiles due to the clumping of the solid CuCN. acs.orgacs.orgresearchgate.net

Cetyltrimethylammonium Bromide (CTAB): To address the issue of CuCN clumping observed with TBABr, CTAB was introduced as an alternative phase-transfer catalyst. acs.orgacs.orgresearchgate.net The use of CTAB resulted in consistent reactivity and was successfully scaled up, yielding 560 kg of 2,3-dichlorobenzoyl cyanide in a 77% isolated yield in one documented case. acs.orgacs.orgresearchgate.net The reaction of 2,3-dichlorobenzoyl chloride with a metal cyanide in the presence of a phase-transfer catalyst has been found to reduce the required reaction time. google.com

The selection of the phase-transfer catalyst is critical for achieving consistent and high-yielding reactions on an industrial scale.

| Catalyst System | Cyanide Source | Solvent | Key Findings | Reference |

| TBABr | CuCN | Toluene (B28343) | Effective, but inconsistent due to CuCN clumping. | acs.orgacs.orgresearchgate.net |

| CTAB | CuCN | Toluene | Alleviated clumping, leading to consistent reactivity and high yield on a large scale. | acs.orgacs.orgresearchgate.net |

Organocatalysis in Cyanation Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for cyanation. While specific examples for this compound are not extensively detailed in the provided context, the principles of organocatalysis are relevant. For instance, chiral phase-transfer catalysts have been developed for asymmetric 1,2-additions of cyanides. The synergistic application of metal catalysts and organocatalysts, such as proline, has been observed to shorten reaction times in other contexts. researchgate.net

Catalyst-Free Cyanation Approaches

Under certain conditions, the cyanation of dichlorobenzoyl chlorides can proceed efficiently without a dedicated catalyst.

Acetonitrile as a Polar Co-solvent: The use of acetonitrile as a solvent can enhance the solubility of CuCN, thereby increasing the reaction rate even in the absence of other catalysts. acs.orgacs.orgresearchgate.net However, this approach can complicate the isolation of the final product. acs.orgacs.orgresearchgate.net An improved process for a related compound involves reacting 2,3-dichlorobenzoylchloride with cuprous cyanide in the presence of acetonitrile and a cosolvent.

Reaction with Alkali Cyanides: The most frequently used procedure for preparing 2,4-dichlorobenzyl cyanide involves the reaction of 2,4-dichlorobenzyl chloride with sodium cyanide (NaCN) or potassium cyanide (KCN). tandfonline.com This reaction is often performed in a water and ethanol (B145695) mixture under reflux. tandfonline.com Variations in molar ratios, reaction times, and isolation methods exist. tandfonline.com Some methods report long reaction times (8-20 hours) even with a large excess of alkali cyanide. tandfonline.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, minimizing waste, and improving energy efficiency.

Environmentally Benign Solvent Selection in Synthetic Protocols

The choice of solvent is a critical aspect of green chemistry. While solvents like toluene and acetonitrile are effective, their environmental and safety profiles are a concern. acs.orgacs.orgresearchgate.net Research into greener alternatives is ongoing. For instance, glycerol (B35011) has been explored as a green solvent for the synthesis of nitriles from aldehydes in a catalyst-free, one-pot protocol. researchgate.net While not directly applied to this compound in the provided information, this indicates a trend towards adopting more sustainable solvents. The use of certain solvents like n-hexane, n-pentane, n-heptane, or petroleum ether has been mentioned for the crystallization of the product to improve purity. google.com

Waste Minimization Strategies in Process Development

The reduction of waste is a cornerstone of modern chemical process development, driven by both environmental regulations and economic incentives. In the synthesis of dichlorobenzoyl cyanides, several strategies have been effectively employed to minimize waste streams.

One-pot and domino syntheses are highly effective as they reduce the number of intermediate steps, which in turn minimizes the generation of waste. researchgate.net The use of solid-supported catalysts, such as metal ions supported on industrial cation exchange resins, offers a significant advantage. researchgate.net These catalysts are often cheap, easily separable from the reaction mixture, and recyclable, which simplifies product workup and reduces solid waste. researchgate.net

Furthermore, optimizing the stoichiometry of reagents is a direct method to reduce waste. By reducing the excess of highly toxic reagents, such as moving from 1.4-1.5 equivalents of a cyanide source to approximately 1.1 equivalents, the environmental impact and complexity of disposal are significantly lowered without compromising the product yield. googleapis.com The selection of reaction conditions to avoid certain reagents, like metal iodides, can prevent the formation of complex inorganic salt mixtures that are challenging to separate and dispose of. google.com Modern industrial plants also incorporate solvent recovery units, which can achieve over 90% recycling efficiency, and neutralize acidic byproducts to generate salts that can be repurposed.

Atom Economy and Reaction Efficiency Optimization

Atom economy and reaction efficiency are key metrics in evaluating the "greenness" and economic viability of a synthetic process. The goal is to maximize the incorporation of atoms from the reactants into the final product. Researchers are actively designing new synthetic routes with higher atom economy by adhering to green chemistry principles. mansapublishers.com

Achieving high reaction yields and purity is a direct indicator of efficiency. For instance, a process for producing 2,3-dichlorobenzoyl cyanide was optimized to achieve a 94.2% yield with a purity of 97.4%. google.com Another method for preparing 2,4-dichlorobenzyl cyanide from 2,4-dichlorobenzyl chloride reported a yield of 94.7%. google.com These high efficiencies are often the result of carefully optimized reaction conditions, including catalyst selection, solvent systems, and temperature control.

The development of efficient protocols, such as using microwave irradiation with solid-supported bases, has been shown to result in high atom efficiency and is applicable for gram-scale synthesis. acs.org Domino syntheses also contribute positively to atom economy by minimizing the number of separate synthetic and purification steps, thereby reducing material loss at each stage. researchgate.net Reducing the amount of excess reagents, as mentioned previously, directly improves reaction efficiency by ensuring that a higher proportion of the starting materials is converted into the desired product. googleapis.com

High-Throughput Experimentation (HTE) in Synthetic Route Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in modern pharmaceutical and chemical process development. acs.org It involves running many reactions in parallel, which allows for the rapid screening of a wide array of reaction conditions, catalysts, and reagents to accelerate process optimization. acs.orgacs.orgresearchgate.netacs.org This technology has been pivotal in identifying optimal synthetic conditions for the cyanation of dichlorobenzoyl chlorides. acs.orgresearchgate.netacs.org HTE workflows often utilize automated platforms, including liquid and solid handlers, to ensure accurate and efficient screening setup, with the primary goal of generating high-quality data for transformations intended for scale-up. acs.org

Screening of Catalytic Systems and Reagents

The application of HTE has been particularly successful in the evaluation of multiple catalytic systems for the cyanation of dichlorobenzoyl chloride. acs.orgresearchgate.netacs.org Through rapid screening, HTE has identified numerous effective conditions, including the use of amine bases and phase-transfer catalysts. acs.orgresearchgate.netacs.org

In one study focused on a structural isomer, HTE was used to assess various catalysts and cyanide sources. acs.orgacs.org This screening identified copper(I) cyanide (CuCN) as the most effective cyanide source for achieving a clean conversion. acs.orgresearchgate.netacs.org The study also revealed that the low solubility of CuCN was a major factor limiting the reaction rate. acs.orgresearchgate.netacs.org HTE screening also led to the identification of a novel catalyst, CuBr₂, by considering the potential oxidation of Cu(I) during the experiments. acs.orgresearchgate.netacs.org

The screening of phase-transfer catalysts (PTCs) provided crucial insights. While tetrabutylammonium bromide (TBABr) was found to be an effective PTC, it led to inconsistent reaction profiles due to the clumping of the solid CuCN. acs.orgresearchgate.netacs.org Further screening identified cetyltrimethylammonium bromide (CTAB) as a superior alternative that alleviated the clumping issue, resulting in consistent and reliable reactivity. acs.orgresearchgate.netacs.org

| Component | Reagent/Catalyst | Observation/Outcome |

|---|---|---|

| Cyanide Source | CuCN | Best source for clean conversion, but solubility limits reaction rate. |

| Catalyst | CuBr₂ | Identified as a novel and effective catalyst through HTE. |

| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBABr) | Effective, but caused inconsistent results due to clumping of CuCN. |

| Cetyltrimethylammonium bromide (CTAB) | Alleviated clumping, leading to consistent reactivity and high yields. | |

| Solvent System | Acetonitrile (as co-solvent) | Enhanced reaction rate by improving CuCN solubility, but complicated product isolation. |

Data-Driven Process Development and Scale-Up Considerations

The data generated from HTE screenings are fundamental to guiding process development and making informed decisions for large-scale production. acs.org The insights gained from evaluating different catalysts and conditions allow chemists to select a robust and efficient process for scale-up.

The successful optimization of the cyanation reaction using HTE provides a clear example of data-driven development. The identification of the CTAB-catalyzed system, which solved the issue of inconsistent reaction rates, was a direct result of systematic screening. acs.orgacs.org This optimized process was subsequently scaled up, successfully producing 560 kg of 2,3-dichlorobenzoyl cyanide in a 77% isolated yield, demonstrating the power of HTE in transitioning from laboratory-scale discovery to industrial-scale manufacturing. acs.orgresearchgate.netacs.org

Scale-up data often feeds back into process optimization. For instance, a decision on the final reaction conditions might represent a compromise between achieving the fastest reaction time and allowing for a sufficient time window for sampling and quenching in a pilot plant facility. acs.org This iterative, data-driven approach ensures that the final process is not only high-yielding but also safe, reliable, and practical for large-scale implementation. acs.org The successful scale-up of a synthesis to produce 2,3-dichlorobenzoyl cyanide with a 94.2% yield further underscores the importance of a well-defined and optimized process. google.com

Reactivity and Mechanistic Investigations of 2,4 Dichlorobenzoyl Cyanide

Nucleophilic Substitution Reactions Involving the Cyanide Moiety

The cyanide group of 2,4-Dichlorobenzoyl Cyanide is a key site for nucleophilic attack. The carbon atom of the cyanide is electrophilic and can be targeted by various nucleophiles. A significant reaction is its interaction with aminoguanidine (B1677879), which leads to the formation of a guanidinoiminoacetonitrile intermediate. This intermediate can then undergo base-mediated cyclization to produce lamotrigine (B1674446), an anticonvulsant drug. beilstein-journals.org This highlights the cyanide group's role as a precursor to triazine ring structures.

The cyanide moiety can also be hydrolyzed to form the corresponding carboxylic acid. While specific studies on this compound are limited, the reactivity of the analogous 2,3-Dichlorobenzoyl Cyanide suggests that the cyanide group is stable under certain reflux conditions, such as in methanol (B129727) during lamotrigine synthesis.

General reactivity patterns for aroyl cyanides indicate they are effective cyanobenzoylating agents for aldehydes. researchgate.net This suggests that the cyanide group in this compound can act as a leaving group in the presence of suitable nucleophiles and reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms and the benzoyl cyanide group. These substituents decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Carbonyl Group Transformations of this compound

The carbonyl group in this compound is a reactive site for nucleophilic addition. Similar to other aldehydes and ketones, the carbon-oxygen double bond is highly polarized, with the carbon atom being electrophilic. chemguide.co.uk It can undergo reduction to form the corresponding alcohol.

Hydrogen cyanide can add across the carbonyl double bond in aldehydes and ketones to form hydroxynitriles. chemguide.co.uk This reaction typically proceeds via nucleophilic attack of the cyanide ion on the carbonyl carbon. chemguide.co.uk Given this general reactivity, it is plausible that this compound could undergo similar transformations.

Furthermore, the carbonyl group's electrophilicity is enhanced by the presence of the two chlorine atoms on the benzene (B151609) ring. This increased electrophilicity facilitates nucleophilic attack at the carbonyl carbon.

Reaction Kinetics and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not extensively available in the public domain. However, studies on related compounds provide insights into the factors influencing reaction rates.

For the cyanation of 2,3-dichlorobenzoyl chloride to form 2,3-dichlorobenzoyl cyanide, the solubility of the cyanide source, such as copper(I) cyanide (CuCN), is a major factor limiting the reaction rate. researchgate.netacs.org The use of polar co-solvents like acetonitrile (B52724) can enhance the reaction rate even without a catalyst by improving the solubility of the cyanide salt. researchgate.netacs.org

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB), are effective in accelerating these cyanation reactions when a co-solvent is not used. researchgate.netacs.org However, the physical properties of the catalyst and reactants, such as clumping of the solid CuCN, can lead to inconsistent reaction profiles. researchgate.netacs.org

Kinetic models have been developed for the degradation of related chlorinated aromatic compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), indicating that the degradation rate can be influenced by factors such as reagent concentration and temperature. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has been employed to investigate the electronic properties and reaction mechanisms of molecules containing cyanide and chlorinated aromatic moieties. nih.govnih.gov For instance, DFT studies on thiazole-sulfonamide derivatives have been used to assess their electronic properties and establish structure-activity relationships, which depend on the nature and position of substituents on the phenyl rings. nih.gov

In the context of cyanide-containing compounds, DFT has been used to study the reaction pathways of cyanide removal from wastewater using metal-organic frameworks. nih.gov These studies consider different adsorption modes of the cyanide group and predict the final products. nih.gov

While specific DFT studies on this compound are not readily found, computational studies on related molecules like 2,6-dichlorobenzyl cyanide suggest that the electron-withdrawing chlorine atoms polarize the nitrile group, increasing its electrophilicity. DFT could be used to model the charge distribution and analyze the transition states for various reactions of this compound to compare the energy barriers of competing reaction pathways.

Molecular Dynamics Simulations of Reaction Intermediates

Although specific MD simulation studies on the reaction intermediates of this compound were not identified, this computational technique could be applied to understand the dynamics of its reactions. For instance, MD simulations could model the behavior of the guanidinoiminoacetonitrile intermediate formed during the synthesis of lamotrigine, providing insights into its conformational changes and stability leading up to the cyclization step.

Derivatization and Structural Modification Studies

Synthesis of Novel Heterocyclic Compounds from 2,4-Dichlorobenzoyl Cyanide

The dual reactivity of the acyl cyanide group in this compound is central to its utility in synthesizing heterocyclic compounds. This functionality allows for reactions with binucleophilic reagents, leading to the formation of various ring systems.

A significant application of this compound is in the synthesis of 1,2,4-triazine (B1199460) derivatives. A prominent example is its use as an impurity in the synthesis of Lamotrigine (B1674446), an anticonvulsant drug. lookchem.com The synthesis of lamotrigine and its derivatives often involves the reaction of a dichlorobenzoyl cyanide with aminoguanidine (B1677879). google.commedjpps.comprepchem.comgoogle.comgoogle.com

The general synthetic route involves the condensation reaction between the dichlorobenzoyl cyanide and an aminoguanidine salt, such as aminoguanidine bicarbonate, in the presence of a mineral acid like nitric or sulfuric acid. medjpps.comgoogle.comgoogle.com This reaction forms a Schiff base intermediate, which then undergoes cyclization to yield the final 3,5-diamino-6-(substituted phenyl)-1,2,4-triazine structure. google.comgoogle.com The reaction conditions, including the choice of solvent (e.g., dimethylsulfoxide or acetonitrile) and the method of cyclization (e.g., using aqueous potassium hydroxide), are crucial for the successful formation of the triazine ring. google.comprepchem.comgoogle.com

It is important to note that while the synthesis of Lamotrigine itself primarily utilizes 2,3-dichlorobenzoyl cyanide, the chemical principles are directly applicable to this compound for the creation of its corresponding lamotrigine derivatives. google.commedjpps.comprepchem.comgoogle.comgoogle.comresearchgate.net The process highlights the utility of dichlorobenzoyl cyanides as key building blocks for this class of heterocyclic compounds.

Table 1: Synthesis of Triazine Derivatives

| Starting Material | Reagents | Product | Reference |

| 2,3-Dichlorobenzoyl Cyanide | Aminoguanidine Bicarbonate, Nitric Acid | 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine) | medjpps.comprepchem.com |

| 2,3-Dichlorobenzoyl Cyanide | Aminoguanidine Salt, Mineral Acid | Schiff Base Intermediate | google.comgoogle.com |

| Schiff Base Intermediate | Aqueous Potassium Hydroxide or Propan-1-ol | 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine | google.comepo.org |

The reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles. Nitrogen heterocycles are of great interest due to their prevalence in biologically active compounds and pharmaceuticals. rsc.orgnih.govopenmedicinalchemistryjournal.commdpi.com The development of efficient methods for the synthesis of these compounds is a continuous area of research. mdpi.com While specific examples detailing the direct use of this compound for other nitrogen-containing heterocycles are not as prominently documented as for triazines, the fundamental reactivity of the acyl cyanide group suggests its potential in reacting with various dinucleophiles to form five or six-membered heterocyclic rings. For instance, reactions with hydrazines could potentially lead to pyrazole (B372694) derivatives, and reactions with other appropriate precursors could yield pyrimidines or other complex fused heterocyclic systems. scispace.comgoogle.com

Triazine Ring System Formation (e.g., Lamotrigine Derivatives)

Functionalization of the Dichlorophenyl Moiety

The dichlorophenyl group of this compound offers sites for further chemical modification, allowing for the synthesis of a wider range of derivatives. These modifications can be achieved through various modern synthetic methodologies.

One approach involves metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed acylation reactions can be used to introduce new substituents to the phenyl ring. uni-muenchen.de Palladium-catalyzed reactions, such as decarboxylative ortho-acylation, provide another avenue for functionalization, although this has been demonstrated more broadly on aniline (B41778) derivatives. acs.org Furthermore, metalation using strong bases like TMP-bases (2,2,6,6-tetramethylpiperidyl-bases) can facilitate the introduction of various functional groups with high regioselectivity. uni-muenchen.denih.gov These techniques could potentially be applied to derivatives of this compound to create a library of compounds with diverse substitution patterns on the phenyl ring.

Regioselectivity and Stereoselectivity in Derivatization

When performing derivatization reactions on a molecule with multiple potential reaction sites, controlling the regioselectivity and stereoselectivity is paramount. In the context of this compound derivatives, regioselectivity becomes crucial during the functionalization of the dichlorophenyl ring. The existing chloro substituents direct incoming electrophiles to specific positions on the aromatic ring.

The "cyanide effect," a phenomenon observed in the regioselective O-acylation of diols, highlights the interesting role that the cyanide ion can play in directing reactions. nih.gov Although this specific effect relates to acylation reactions involving benzoyl cyanide in carbohydrate chemistry, it underscores the potential for the cyanide group or its derivatives to influence the selectivity of reactions through hydrogen bonding or other non-covalent interactions. nih.gov In the synthesis of heterocyclic compounds from this compound, the initial reaction with a dinucleophile will also be governed by the relative reactivity of the carbonyl carbon and the nitrile carbon, which dictates the initial point of attack and subsequent cyclization pathway.

Stereoselectivity would be a key consideration if chiral centers are introduced during the derivatization process, for example, through asymmetric synthesis or the use of chiral reagents. While the provided information does not detail specific stereoselective derivatizations of this compound, the principles of asymmetric catalysis and the use of chiral auxiliaries would be applicable in creating enantiomerically pure derivatives. acs.org

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would involve systematically modifying the structure and evaluating the impact on a specific biological target.

Key areas for modification and subsequent SAR analysis include:

The Heterocyclic Ring System: The type of heterocycle formed (e.g., triazine, pyrazole) and the substituents on it would be a primary focus.

The Dichlorophenyl Moiety: The position and nature of the substituents on the phenyl ring can significantly influence activity. SAR studies on other dichlorophenyl-containing compounds have shown that the substitution pattern is critical for biological efficacy. nih.govddtjournal.com For example, in a series of thiazolopyrimidine derivatives, the substitution on the distal aryl ring strongly influenced anticancer activity. ddtjournal.com Similarly, SAR studies on other scaffolds have highlighted the importance of specific substituents on the phenyl ring for kinase selectivity or receptor binding. nih.gov

The Linker: The nature of the connection between the phenyl ring and the heterocyclic system is also a critical determinant of activity.

By generating a library of compounds through the derivatization of this compound and screening them for biological activity, researchers can build a comprehensive SAR model. This model can then guide the design of more potent and selective compounds. For instance, studies on spiroisatin-pyranopyrazole hybrids revealed that the nature and position of substituents on a benzyl (B1604629) pendant significantly impacted anticancer activity. tandfonline.com

Analytical Methodologies for 2,4 Dichlorobenzoyl Cyanide and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow of 2,4-Dichlorobenzoyl Cyanide, enabling the separation of the target compound from impurities and starting materials. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each play a distinct role in the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound, particularly in the context of process development and quality assurance of pharmaceuticals where it is used as an intermediate. rsc.orgresearchgate.net While specific methods for this compound are often proprietary, methodologies developed for its isomers, such as 2,3-Dichlorobenzoyl Cyanide, provide a strong framework for its analysis. researchgate.netoup.comjst.go.jpresearchgate.net

A typical reversed-phase HPLC method for the separation of dichlorobenzoyl cyanide isomers involves a C18 column as the stationary phase. researchgate.netoup.comjst.go.jpresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). oup.com For instance, a method developed for 2,3-dichlorobenzoyl cyanide and its regioisomers utilizes a mobile phase of 0.01M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and methanol in a gradient elution. researchgate.net Another method for dichlorobenzoic acid isomers, which are related impurities, employs a mobile phase of 0.01 mM ammonium acetate buffer (pH 2.5) and methanol. oup.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is selective, precise, linear, accurate, and robust. researchgate.net This includes assessing parameters like the limit of detection (LOD) and limit of quantification (LOQ). For example, in the analysis of dichlorobenzoic acid isomers, the LOD and LOQ for 2,4-dichlorobenzoic acid were found to be 0.088 mg/mL and 0.30 mg/mL, respectively. oup.com

Table 1: Illustrative HPLC Method Parameters for Dichlorobenzoyl Cyanide Isomer Separation

| Parameter | Condition |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase A | 0.01M Ammonium Acetate Buffer (pH 5.5) : Methanol (50:50 v/v) researchgate.net |

| Mobile Phase B | Methanol : Water (90:10 v/v) researchgate.net |

| Flow Rate | 1.5 mL/min researchgate.net |

| Detection | UV at 215 nm researchgate.net |

| Injection Volume | 10 µL oup.com |

| Column Temperature | 20°C oup.com |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a valuable technique for assessing the purity of this compound, particularly for identifying volatile and semi-volatile impurities. While detailed GC methods for this compound are not extensively published in public literature, methods for related compounds like 2,4-Dichlorobenzyl Cyanide indicate that a purity of >98.0% can be determined by GC. tcichemicals.com

In a typical GC analysis, a small amount of the sample is injected into the instrument where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the compounds between the mobile and stationary phases. A patent for the preparation of substituted benzoyl cyanides mentions the use of gas chromatography to assess product purity, noting that a purity of 97% was determined for a synthesized batch. googleapis.com However, the same source also highlights a limitation of GC in detecting less volatile secondary components like the corresponding anhydride (B1165640) or acid. googleapis.com

Table 2: General Parameters for GC Purity Assessment

| Parameter | Typical Condition |

| Column | Capillary column suitable for aromatic compounds |

| Injector Temperature | Sufficient to ensure complete vaporization |

| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Purity Specification | >98.0% (as seen for related compounds) tcichemicals.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions, including the synthesis of this compound. ijrti.orgnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. ijrti.orgnih.gov

In the synthesis of dichlorobenzoyl cyanides, TLC can be used to control the level of contaminants in the crude product. google.com For instance, in the synthesis of lamotrigine (B1674446), where a dichlorobenzoyl cyanide is an intermediate, TLC is used to control a key contaminant to a maximum of 0.5%. google.com

A typical TLC procedure involves spotting the reaction mixture onto a silica (B1680970) gel plate (the stationary phase) and developing the plate in a sealed chamber with an appropriate solvent system (the mobile phase). ijrti.orgnih.gov The separated spots are then visualized, often under UV light or by using a staining agent like iodine. nih.gov The relative mobility of the spots (Rf value) helps in identifying the components of the mixture. nih.gov For example, a method for monitoring the synthesis of N-dichloroacetyloxazolidine used a solvent system of dichloromethane-methanol (10:1, V/V) on a silica gel G plate. nih.gov

Table 3: General Parameters for TLC Reaction Monitoring

| Parameter | Typical Condition |

| Stationary Phase | Silica gel G plate nih.gov |

| Mobile Phase | Dichloromethane-Methanol (10:1, V/V) or similar solvent system nih.gov |

| Visualization | UV light or Iodine vapor nih.gov |

| Application | Monitoring disappearance of reactants and appearance of product nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and the functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of this compound by providing detailed information about the carbon-hydrogen framework.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include signals for the eight carbon atoms. The carbonyl carbon (C=O) and the cyanide carbon (C≡N) are expected to have characteristic chemical shifts. The cyanide carbon typically appears in the range of 110-120 ppm. ucl.ac.uk The six aromatic carbons will also show distinct signals, with their chemical shifts influenced by the chlorine and benzoyl cyanide substituents.

Although specific, publicly available spectra for this compound are scarce, reference standards are available from suppliers who provide a comprehensive Certificate of Analysis, which would include this spectroscopic data. lgcstandards.com

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Aromatic Carbons | 120 - 140 |

| Cyanide Carbon (C≡N) | 110 - 120 ucl.ac.uk |

| Carbonyl Carbon (C=O) | > 160 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic absorption bands for this compound are expected to be from the carbonyl (C=O) and the nitrile (C≡N) groups. The C≡N stretching vibration typically appears as a sharp, intense peak in the region of 2240-2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The C=O stretching vibration of the aroyl group will be observed in the region of 1680-1660 cm⁻¹. Other significant absorptions would include C-Cl stretching and C-H stretching and bending vibrations of the aromatic ring. While a specific spectrum for this compound is not provided in the search results, a publication mentions that it has been characterized by its infrared spectrum. lookchem.com

Table 5: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond | Expected Absorption Frequency (cm⁻¹) |

| Nitrile | C≡N stretch | 2240 - 2220 (sharp, intense) spectroscopyonline.com |

| Carbonyl | C=O stretch | 1680 - 1660 |

| Aromatic Ring | C=C stretch | ~1600, ~1475 |

| C-H stretch | ~3100 - 3000 | |

| Chloro-aromatic | C-Cl stretch | 1100 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₈H₃Cl₂NO and a monoisotopic mass of 198.959169 Da. chemspider.comnih.gov In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a strong molecular ion peak (M⁺˙) due to the stability conferred by its aromatic ring. libretexts.org

The fragmentation of this compound is governed by the established principles for aromatic ketones and acyl cyanides. libretexts.orgmiamioh.edu The process involves the cleavage of bonds adjacent to the carbonyl group and within the acyl cyanide moiety. libretexts.org The molecular ion undergoes fragmentation through characteristic pathways, often involving the elimination of small, stable neutral molecules like carbon monoxide (CO) or the cyanide radical (•CN). slideshare.net Cleavage is highly probable at the bond beta to the aromatic ring, leading to resonance-stabilized ions. slideshare.net

Key fragmentation patterns observed in mass spectra for compounds with similar functional groups include:

Alpha-cleavage: This is a primary fragmentation mode for ketones and aldehydes, involving the breaking of the bond adjacent to the carbonyl group. miamioh.edu For this compound, this can result in the loss of the cyanide radical to form the 2,4-dichlorobenzoyl cation or the loss of the 2,4-dichlorophenyl radical.

Loss of Carbon Monoxide: Following an initial fragmentation, the resulting acylium ion can lose a neutral CO molecule.

Formation of Dichlorophenyl Cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can generate a dichlorophenyl cation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound The following table outlines the expected major fragments based on the structure of this compound and general fragmentation rules.

| Ion/Fragment Formula | Description | Predicted m/z |

| [C₈H₃Cl₂NO]⁺˙ | Molecular Ion (M⁺˙) | 199/201/203 |

| [C₇H₃Cl₂O]⁺ | Loss of Cyanide radical (M-CN)⁺ | 173/175/177 |

| [C₇H₃Cl₂]⁺ | Loss of Carbonyl group (M-CO)⁺ from the [C₈H₃Cl₂NO]⁺˙ or loss of CO from the [C₇H₃Cl₂O]⁺ ion | 145/147/149 |

| [C₆H₃Cl₂]⁺ | Loss of the entire -COCN group | 145/147/149 |

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) for chlorine-containing fragments.

UV-Vis Spectroscopy for Concentration Determination and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound and for studying its electronic transitions. The technique operates on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in a solution (Beer-Lambert Law). This method can be used to monitor the progress of reactions involving this compound or to determine its concentration in samples. researchgate.netrsc.org

The UV-Vis spectrum of this compound is characterized by absorptions originating from electronic transitions within its chromophores. The spectrum of the parent compound, benzoyl cyanide, is dominated by intense absorption bands resulting from charge-transfer transitions between the benzene (B151609) ring and the substituent group. capes.gov.br The lower frequency absorption is related to the A₁g → B₂ᵤ transition found in benzene, which is modified by the presence of the chloro and benzoyl cyanide substituents. capes.gov.br The high-intensity absorption in the middle spectral region is attributed to charge transfer structures. capes.gov.br

By measuring the absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed to determine the concentration of this compound in unknown samples. This approach is standard for quantifying compounds in solution and for monitoring chemical transformations. researchgate.net

Table 2: Electronic Transitions and Spectroscopic Data for Benzoyl Cyanide Derivatives This table summarizes the types of electronic transitions expected for this compound based on data for related monosubstituted benzenes.

| Transition Type | Chromophore | Expected Absorption Region |

| π → π | Substituted Benzene Ring | High intensity, typically in the middle UV region (~200-280 nm) |

| n → π | Carbonyl Group (C=O) | Low intensity, typically at longer wavelengths (>280 nm) |

| Charge Transfer (CT) | Benzene ring to substituent | High intensity, can overlap with π → π* transitions |

Advanced Analytical Techniques for Impurity Profiling

Impurity profiling is a critical process in pharmaceutical development and manufacturing to ensure the quality and safety of drug substances. numberanalytics.comnih.gov Advanced analytical techniques, particularly hyphenated chromatographic and spectrometric methods, are employed for the detection, identification, and quantification of impurities. biomedres.us For this compound, which can be an isomeric impurity in the synthesis of active pharmaceutical ingredients like Lamotrigine, these techniques are indispensable. researchgate.netrasayanjournal.co.in

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for impurity profiling. resolvemass.ca It combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. biomedres.usresolvemass.ca Research has demonstrated the use of LC-MS to identify and characterize isomeric impurities of dichlorobenzoyl cyanide during the production of Lamotrigine. researchgate.netrasayanjournal.co.in In one study, five isomeric impurities, including this compound, were detected at levels of 0.05-0.10% using HPLC and identified based on their mass spectral data. researchgate.netrasayanjournal.co.in

Further advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide enhanced specificity and sensitivity for quantifying trace-level impurities. researchgate.net For instance, an LC-MS/MS method using in-source fragmentation was developed to achieve a detection limit as low as 25 ppb for an isobaric impurity of lamotrigine. researchgate.net Reversed-phase HPLC with UV detection is also a robust method for separating and quantifying dichlorobenzoyl cyanide isomers and related intermediates. oup.com These methods often use C18 columns and gradient elution with mobile phases consisting of buffered aqueous solutions and organic modifiers like methanol. researchgate.netoup.com

Table 3: Isomeric Impurities of Dichlorobenzoyl Cyanide Identified in a Pharmaceutical Intermediate This table lists the isomeric impurities, including the subject compound, that were identified during a study on a Lamotrigine intermediate. researchgate.netrasayanjournal.co.in

| Impurity Name | Analytical Technique Used for Identification |

| This compound | LC-MS |

| 2,5-Dichlorobenzoyl Cyanide | LC-MS |

| 2,6-Dichlorobenzoyl Cyanide | LC-MS |

| 3,4-Dichlorobenzoyl Cyanide | LC-MS |

| 3,5-Dichlorobenzoyl Cyanide | LC-MS |

Applications in Advanced Chemical Research

Precursor in Pharmaceutical Research and Development

In the pharmaceutical sector, 2,4-Dichlorobenzoyl cyanide serves as a synthetic intermediate for producing new chemical entities and active pharmaceutical ingredients (APIs). biosynth.com Its chemical properties allow for its integration into multi-step syntheses of therapeutic agents.

Development of New Therapeutic Agents (e.g., Anticonvulsants)The compound is linked to the development of anticonvulsant drugs due to its role in the synthesis of Lamotrigine (B1674446).guidechem.comchemicalbook.comLamotrigine is a frontline anti-convulsant medication used in the treatment of epilepsy and bipolar disorder.researchgate.netnih.govneu.edu.trWhile the 2,3-isomer is the key precursor for Lamotrigine, the involvement of this compound in the manufacturing process highlights the importance of such chlorinated benzoyl cyanides in creating new therapeutic agents.benchchem.comguidechem.com

Table 1: Therapeutic Agent Associated with this compound Synthesis Pathways

| Therapeutic Agent | Class | Primary Use | Role of this compound |

| Lamotrigine | Phenyltriazine, Anticonvulsant | Treatment of epilepsy and bipolar disorder researchgate.netnih.govneu.edu.tr | A documented impurity in the synthesis process guidechem.comchemicalbook.comlookchem.com |

Intermediate in Agrochemical Research

This compound also functions as a crucial intermediate in the agrochemical industry. Its chemical reactivity is harnessed to produce active ingredients for crop protection products.

Synthesis of Pesticides and HerbicidesResearch has demonstrated that this compound is a precursor in the preparation of benzoylcyclohexanedione pesticides.guidechem.comchemicalbook.comlookchem.comchemicalbook.comAcyl cyanides, in general, are useful as starting materials for synthesizing herbicides.google.comSpecifically, this compound reacts with cyclic diones to form herbicidal compounds. For example, its reaction with 1,3-cyclohexanedione (B196179) in the presence of zinc chloride and triethylamine (B128534) yields 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione, a molecule with pesticidal properties.prepchem.comA similar synthesis involving 1,3-cyclopentanedione (B128120) produces 2-(2,4-Dichlorobenzoyl)-cyclopentane-1,3-dione.prepchem.com

Table 2: Synthesis of a Pesticide Intermediate Using this compound

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Melting Point | Reference |

| This compound | 1,3-Cyclohexanedione | Zinc chloride, Triethylamine, Methylene (B1212753) chloride | 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione | 77.7% | 138-140°C | prepchem.com |

| This compound | 1,3-Cyclopentanedione | Zinc chloride, Triethylamine, Methylene chloride | 2-(2,4-Dichlorobenzoyl)-cyclopentane-1,3-dione | 21.7% | 109-113°C | prepchem.com |

Role in Material Science Research

The unique chemical structure of this compound makes it a candidate for research in material science, particularly in the development of novel polymers. It is classified as a material science and polymer science building block. bldpharm.com

Precursor for Functional Materials

This compound serves as a key intermediate in the synthesis of functionalized molecules, particularly in the agrochemical sector. Its primary application in this area is as a precursor for a class of compounds known as benzoylcyclohexanediones, which are recognized for their herbicidal properties. guidechem.comchemicalbook.comlookchem.com The synthesis involves a reaction between this compound and a dione, such as 1,3-cyclohexanedione, typically catalyzed by zinc chloride with triethylamine in a solvent like methylene chloride. prepchem.comgoogle.com This reaction yields 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione, a compound that forms the core structure of certain pesticides. prepchem.com

The structure of this compound allows for the creation of these complex herbicidal molecules. The benzoyl group provides a stable scaffold, while the reactive cyanide group facilitates the crucial carbon-carbon bond formation with the dione. The resulting 2-benzoyl-1,3-cyclohexanedione derivatives function by inhibiting specific plant enzymes, demonstrating the role of this compound in producing materials with a targeted biological function.

Table 1: Synthesis of Functional Materials from this compound

| Reactant A | Reactant B | Key Reagents | Product | Functional Application | Reference |

|---|---|---|---|---|---|

| This compound | 1,3-Cyclohexanedione | Zinc Chloride, Triethylamine | 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione | Pesticide/Herbicide | guidechem.comchemicalbook.comprepchem.com |

Environmental Chemistry Research

The environmental fate of this compound is a significant area of research due to the introduction of chlorinated aromatic compounds and cyanide into ecosystems. nih.govacademicjournals.org While comprehensive environmental studies specifically targeting this compound are not abundant, its behavior can be inferred from research on its constituent functional groups and structurally similar compounds, such as 2,4-dichlorobenzoic acid (2,4-DCBA) and other nitriles. juniperpublishers.comepa.gov The major processes governing its environmental impact are hydrolysis, biodegradation, and potential photodissociation. epa.govresearchgate.net The mobility and degradation of this compound are influenced by environmental factors like soil pH, moisture, and microbial populations. juniperpublishers.comresearchgate.net

Transformation Pathways in Environmental Matrices

In environmental matrices like soil and water, this compound is expected to undergo several transformation processes.

Hydrolysis : The aroyl cyanide functional group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2,4-dichlorobenzoic acid and hydrogen cyanide (HCN). academicjournals.org The rate of this reaction in soil and water is a key factor in determining the persistence of the parent compound.

Biodegradation : Microbial action is a primary pathway for the breakdown of related compounds. nih.govscielo.br While the direct microbial degradation of this compound is not extensively documented, the degradation pathways of its likely hydrolysis product, 2,4-dichlorobenzoic acid, are well-studied. ontosight.airesearchgate.net Furthermore, various microorganisms are capable of degrading cyanide, transforming it into less toxic substances. academicjournals.orgiwra.org

Reductive Dehalogenation : In anaerobic environments, a potential pathway is reductive dehalogenation, where chlorine atoms are removed from the aromatic ring. wur.nl For instance, studies on 2,4-dichlorobenzoate (B1228512) show its conversion to 4-chlorobenzoate (B1228818) by certain aerobic bacteria under low-oxygen conditions. nih.gov

Volatilization : The hydrolysis product, hydrogen cyanide, is highly volatile, especially in acidic conditions (pH < 9.2), and can be lost from soil and water surfaces to the atmosphere. epa.gov

Table 2: Potential Environmental Transformation Pathways

| Pathway | Description | Key Products | Environmental Matrix | Reference |

|---|---|---|---|---|

| Hydrolysis | Cleavage of the cyanide group from the benzoyl structure by water. | 2,4-Dichlorobenzoic acid, Hydrogen cyanide | Soil, Water | |

| Biodegradation | Microbial breakdown of the parent compound or its hydrolysis products. | Chlorocatechols, Succinic acid, Ammonia (B1221849), Carbon dioxide | Soil, Water | juniperpublishers.comresearchgate.netresearchgate.net |

| Reductive Dehalogenation | Removal of chlorine atoms from the aromatic ring, typically under anaerobic conditions. | 4-Chlorobenzoate | Soil, Sediment | wur.nlnih.gov |

Metabolite Identification and Degradation Studies

Degradation studies on this compound and its analogues focus on identifying the resulting metabolites to understand the complete environmental impact.

The primary and most direct metabolite expected from the initial transformation is 2,4-dichlorobenzoic acid (2,4-DCBA) , formed via hydrolysis. The environmental fate of 2,4-DCBA has been studied more extensively. Microorganisms like Corynebacterium sepedonicum and Alcaligenes denitrificans are known to degrade it. researchgate.netnih.gov The degradation pathway often involves the following steps:

Conversion to 2,4-dichlorobenzoyl-CoA . ontosight.ai

Reductive dechlorination to yield 4-chlorobenzoate . researchgate.netnih.gov

Hydrolytic dehalogenation of 4-chlorobenzoate to form 4-hydroxybenzoate . researchgate.netnih.gov

Further hydroxylation to protocatechuic acid , which then enters central metabolic cycles like the TCA cycle after ring cleavage. researchgate.net

The cyanide portion, released as hydrogen cyanide (HCN), is also subject to microbial degradation. iwra.org Bacteria can utilize several pathways to detoxify cyanide researchgate.net:

Oxidative pathways that produce ammonia and carbon dioxide. researchgate.net

Hydrolytic pathways that can yield formate (B1220265) and ammonia. researchgate.net

Conversion to the less toxic thiocyanate through enzymatic action.

The identification of these metabolites is crucial for assessing the long-term persistence and toxicity of contaminants originating from this compound in the environment. ontosight.ai

Table 3: Identified and Potential Metabolites in Degradation Studies

| Parent Compound | Metabolite | Transformation Process | Reference |

|---|---|---|---|

| This compound | 2,4-Dichlorobenzoic acid | Hydrolysis | |

| 2,4-Dichlorobenzoic acid | 2,4-Dichlorobenzoyl-CoA | Enzymatic (CoA ligation) | ontosight.ai |

| 2,4-Dichlorobenzoyl-CoA | 4-Chlorobenzoate | Reductive Dechlorination | researchgate.netnih.gov |

| 4-Chlorobenzoate | 4-Hydroxybenzoate | Hydrolytic Dehalogenation | researchgate.netnih.gov |

| 4-Hydroxybenzoate | Protocatechuic acid | Hydroxylation | researchgate.net |

| Hydrogen Cyanide | Ammonia, Carbon Dioxide, Formate, Thiocyanate | Biodegradation (Oxidative, Hydrolytic, etc.) | researchgate.net |

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 2,4-Dichlorobenzoyl Cyanide

The chemical industry's increasing focus on green chemistry is prompting a re-evaluation of the synthesis routes for key compounds like this compound. Traditional methods often rely on harsh reagents and generate significant waste. Future research is geared towards developing more environmentally benign and sustainable synthetic protocols.

Key research goals in this area include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the potential of deriving the benzoyl moiety from renewable biomass sources rather than petroleum-based feedstocks.

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids to reduce environmental impact.

Energy Efficiency: Developing synthetic methods that proceed under milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption.

One promising approach is the direct cyanation of 2,4-dichlorobenzaldehyde (B42875) using a non-toxic cyanide source under catalytic conditions, which would be a significant improvement over methods involving stoichiometric amounts of toxic cyanating agents.

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a major frontier in the synthesis of this compound. Research is moving beyond traditional stoichiometric reagents towards more efficient and selective catalytic methods.

Areas of active investigation include:

Homogeneous Catalysis: The design of soluble metal complexes, particularly those based on transition metals like palladium, nickel, or copper, that can efficiently catalyze the cyanation of 2,4-dichlorobenzoyl halides. The focus is on catalysts that exhibit high turnover numbers and frequencies.

Heterogeneous Catalysis: The development of solid-supported catalysts, which offer the advantages of easy separation from the reaction mixture and potential for recycling. Materials like functionalized polymers, zeolites, and metal-organic frameworks (MOFs) are being explored as supports for catalytically active species.

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, to catalyze the formation of the acyl cyanide bond. This approach offers the potential for high selectivity under mild, aqueous conditions.

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous | High activity and selectivity | Ligand design, mechanistic studies |

| Heterogeneous | Easy separation, reusability | Support materials, catalyst stability |

| Biocatalytic | High enantioselectivity, mild conditions | Enzyme discovery and engineering |

Chemoinformatics and Machine Learning in Reaction Prediction

The integration of computational tools is revolutionizing how chemical reactions are designed and optimized. Chemoinformatics and machine learning are poised to play a significant role in accelerating research related to this compound.

These computational approaches can be applied to:

Predict Reaction Outcomes: Machine learning models, trained on large datasets of chemical reactions, can predict the likely products, yields, and optimal conditions for reactions involving this compound.

Discover Novel Reactions: Algorithms can screen virtual libraries of reactants to identify new and potentially useful transformations of this compound.

Elucidate Reaction Mechanisms: Computational chemistry methods, such as density functional theory (DFT), can be used to model reaction pathways and transition states, providing detailed insights into the underlying mechanisms. This can aid in the rational design of more efficient catalysts and reaction conditions.

Biological Activity Screening of Derived Compounds

While this compound itself is primarily a reactive intermediate, the compounds derived from it hold significant potential for biological applications. Its structure serves as a versatile scaffold for the synthesis of diverse molecular architectures.

Future research will focus on:

High-Throughput Screening (HTS): Employing automated HTS technologies to rapidly screen libraries of compounds derived from this compound against a wide range of biological targets, including enzymes, receptors, and whole cells.

Fragment-Based Drug Discovery (FBDD): Using smaller molecular fragments derived from this compound to identify binding interactions with therapeutic targets. These initial hits can then be elaborated into more potent lead compounds.

Synthesis of Peptidomimetics: The reactivity of the acyl cyanide group makes it a useful building block in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. These have potential applications in drug discovery and materials science.

| Screening Approach | Description | Application in Drug Discovery |

| High-Throughput Screening | Automated testing of large numbers of compounds against biological targets. | Rapid identification of initial "hits" for further development. |

| Fragment-Based Drug Discovery | Screening of low molecular weight compounds to identify efficient binding to protein targets. | Building potent drug candidates from smaller, optimized fragments. |

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structure, reactivity, and fate of this compound and its derivatives relies on sophisticated analytical techniques. Ongoing advancements in spectroscopy and imaging are enabling more detailed characterization.

Emerging techniques and their applications include:

Advanced NMR Spectroscopy: Two-dimensional and multi-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, can provide unambiguous structural elucidation of complex molecules derived from this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and FT-ICR mass spectrometry allow for the precise determination of molecular formulas and the structural characterization of reaction products and intermediates.

In-situ Reaction Monitoring: The use of spectroscopic techniques, such as ReactIR (infrared spectroscopy) and Raman spectroscopy, to monitor reactions involving this compound in real-time. This provides valuable kinetic and mechanistic data.

Chemical Imaging: Techniques like mass spectrometry imaging (MSI) could potentially be used to visualize the spatial distribution of this compound derivatives in biological tissues or materials.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product, are a powerful tool for building molecular complexity in an efficient manner. The unique reactivity of this compound makes it an attractive component for the design of novel MCRs.

Key MCRs where this compound could be a valuable building block include:

Ugi and Passerini Reactions: These are well-established MCRs that typically involve an isocyanide, a carboxylic acid, an amine, and a carbonyl compound (Ugi) or a carboxylic acid and a carbonyl compound (Passerini). The acyl cyanide functionality of this compound could potentially participate in or serve as a surrogate for one of the reactive components in these reactions, leading to novel heterocyclic scaffolds.

Novel MCR Discovery: Researchers are actively seeking to develop new MCRs. The combination of the electrophilic carbonyl carbon and the cyano group in this compound offers a unique reactivity profile that could be exploited in the design of unprecedented multi-component transformations.

The products of such MCRs, often complex and diverse in structure, are ideal candidates for inclusion in screening libraries for the discovery of new bioactive compounds.

常见问题

Q. What are the recommended synthetic methodologies for 2,4-dichlorobenzoyl cyanide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step routes. A common approach starts with the Grignard condensation of 2,3-dichloroiodobenzene with CO₂ in the presence of Mg/ether to yield 2,3-dichlorobenzoic acid, followed by conversion to the acyl chloride using SOCl₂. Subsequent reaction with CuCN and KI in refluxing chlorobenzene produces this compound with high purity . Alternative methods include photo-chlorination of 2,4-dichlorotoluene, hydrolysis, and chloroformylation, achieving >90% yield . Key factors include temperature control during reflux (75–100°C), solvent selection (e.g., chlorobenzene for CuCN reactions), and stoichiometric ratios to minimize byproducts.

Q. What safety protocols are critical when handling this compound and its intermediates?

Due to its reactivity and potential toxicity, strict safety measures are required:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during reactions involving volatile intermediates (e.g., acyl chlorides) or cyanide-containing reagents.

- Waste Disposal: Segregate hazardous waste (e.g., heavy metal residues from CuCN) and consult certified waste management services for disposal .

- Emergency Procedures: Immediate rinsing with water for spills on skin and medical consultation for inhalation exposure .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- FT-IR: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- UV-Vis Spectroscopy: Determines electronic transitions; λmax shifts (e.g., 250–300 nm) indicate conjugation or metal-ligand charge transfer in derivatives .

- NMR (¹H/¹³C): Resolves aromatic proton environments (e.g., para-substituted chlorines) and confirms cyanide integration .

- Mass Spectrometry: Validates molecular ion peaks (e.g., [M+H]+ for C₈H₃Cl₂NO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design stable metal complexes using this compound derivatives, and what factors influence their coordination chemistry?

To synthesize metal complexes (e.g., iron(III)), reflux the ligand (e.g., 1-(2,4-dichlorobenzoyl)-3-methylthiourea) with FeCl₃·6H₂O in ethanol at 75°C for 7 hours. Stirring kinetics are critical to enhance collision frequency and yield (>97%) . Coordination is confirmed via:

- UV-Vis: Bathochromic shifts in λmax indicate ligand-to-metal charge transfer.

- Molar Absorptivity (ε): Higher ε values (e.g., 10³–10⁴ L·mol⁻¹·cm⁻¹) suggest strong d-d transitions .

- 10 Dq Values: Derived from electronic spectra to quantify ligand field strength .

Q. How can molecular docking studies predict the anticancer potential of this compound derivatives?

Docking against targets like ribonucleotide reductase (PDB: 2EUD) involves:

- Binding Affinity (ΔG): Lower ΔG values (e.g., −7.76 kcal/mol for iron(III) complexes) indicate stronger receptor-ligand interactions .

- Hydrogen Bonding: Stable complexes form 4+ H-bonds with residues like Arg293 and Cys428 .

- Hydrophobic Interactions: 12+ hydrophobic contacts enhance binding stability .

- Inhibition Constants (Ki): Lower Ki (e.g., 2.11 µM) correlates with higher bioactivity .

Q. How should researchers reconcile contradictory data, such as mutagenicity versus therapeutic efficacy, in preclinical studies?

- Ames Test Analysis: If mutagenicity is observed (e.g., in Salmonella strains), conduct dose-response assays to identify thresholds below therapeutic doses .

- Comparative Binding Studies: Prioritize derivatives with higher HIA (Human Intestinal Absorption, e.g., 97.8%) and lower cytotoxicity .

- In Vivo/In Vitro Correlation: Validate pharmacokinetic parameters (e.g., Caco2 permeability: 53.64%) to balance bioavailability and toxicity .

Methodological Recommendations

- Synthetic Optimization: Use Design of Experiments (DoE) to optimize reflux time, solvent polarity, and catalyst loading.

- Data Validation: Cross-reference spectroscopic data with computational models (e.g., DFT for UV-Vis transitions).

- Ethical Reporting: Disclose mutagenicity risks in publications while highlighting therapeutic windows.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。